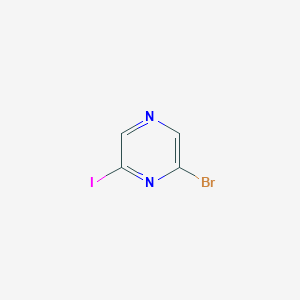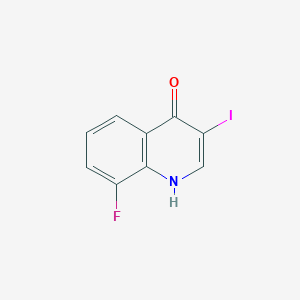
(2,4,6-Tripropoxyphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,6-Tripropoxyphenyl)boronic acid is an organoboron compound characterized by the presence of three propoxy groups attached to a phenyl ring, which is further bonded to a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Tripropoxyphenyl)boronic acid typically involves the reaction of 2,4,6-tripropoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Low temperatures, often around -78°C to 0°C
Reagents: 2,4,6-tripropoxyphenyl magnesium bromide, trimethyl borate, water for hydrolysis
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow processes and the use of automated reactors to maintain precise control over reaction conditions.
化学反应分析
Types of Reactions: (2,4,6-Tripropoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or alkenyl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The propoxy groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Phenyl Compounds: Formed via substitution reactions.
科学研究应用
(2,4,6-Tripropoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential in the development of boron-containing drugs and as a tool in molecular biology for labeling and detection.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
作用机制
The mechanism of action of (2,4,6-Tripropoxyphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or alkenyl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst.
相似化合物的比较
- (2,4,6-Triisopropylphenyl)boronic acid
- (2,4,6-Trimethylphenyl)boronic acid
- (2,4,6-Trifluorophenyl)boronic acid
Comparison:
- (2,4,6-Triisopropylphenyl)boronic acid: Similar in structure but with isopropyl groups instead of propoxy groups, leading to different steric and electronic properties.
- (2,4,6-Trimethylphenyl)boronic acid: Contains methyl groups, making it less bulky and potentially more reactive in certain conditions.
- (2,4,6-Trifluorophenyl)boronic acid: Contains fluorine atoms, which significantly alter its electronic properties and reactivity.
属性
CAS 编号 |
917981-29-4 |
|---|---|
分子式 |
C15H25BO5 |
分子量 |
296.17 g/mol |
IUPAC 名称 |
(2,4,6-tripropoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H25BO5/c1-4-7-19-12-10-13(20-8-5-2)15(16(17)18)14(11-12)21-9-6-3/h10-11,17-18H,4-9H2,1-3H3 |
InChI 键 |
MJAMSTLAPKLLGW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1OCCC)OCCC)OCCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11838429.png)





